Cylindrospermopsin

Descripción general

Descripción

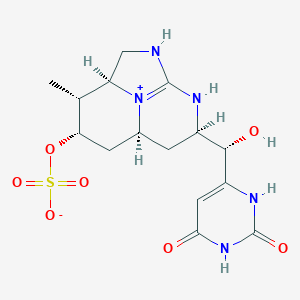

Cylindrospermopsin is a cyanotoxin produced by various freshwater cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon flos-aquae, and Umezakia natans . It is a polycyclic uracil derivative containing guanidino and sulfate groups, making it highly water-soluble . This compound is known for its hepatotoxic, cytotoxic, and genotoxic properties, posing significant risks to both human and animal health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions typically require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of cylindrospermopsin is primarily focused on the extraction from cyanobacterial cultures. The process involves cultivating cyanobacteria in controlled environments, followed by harvesting and extracting the toxin using various chromatographic techniques . The extracted toxin is then purified to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Cylindrospermopsin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Various nucleophiles, including amines and thiols, are used in substitution reactions, often requiring catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different toxicological properties .

Aplicaciones Científicas De Investigación

Environmental Monitoring

Cylindrospermopsin as a Bioindicator

CYN's presence in water bodies is often indicative of harmful algal blooms. Monitoring CYN levels can serve as an effective bioindicator of water quality and ecosystem health. Studies have shown that CYN can bioaccumulate in aquatic organisms, raising concerns about food web dynamics and human health risks .

Case Study: Global Distribution of CYN Producers

Research indicates that CYN producers are expanding into temperate regions, increasing the risk of human exposure through drinking water sources. A systematic review highlighted the global distribution of Cylindrospermopsis raciborskii and its implications for freshwater ecosystems .

Water Treatment Applications

Removal of this compound from Water

Recent studies have explored various methods for removing CYN from contaminated water sources. One promising approach involves slow sand filtration systems, which have shown effectiveness in reducing CYN concentrations significantly. In a study conducted in Brazil, ripened slow sand filters were evaluated for their ability to remove CYN from lake water, demonstrating a substantial reduction in toxin levels .

| Method | Effectiveness | Location |

|---|---|---|

| Slow Sand Filtration | Significant reduction | Paranoá Lake, Brazil |

| Activated Carbon Adsorption | Moderate reduction | Various locations |

Toxicological Research

Mechanisms of Toxicity

CYN is known to affect various biological systems, with studies revealing its impact on cellular processes such as protein synthesis and cell proliferation. Research using immortalized human airway epithelial cells showed that exposure to CYN resulted in the downregulation of proteins involved in cell adhesion and proliferation, contributing to genomic instability .

Case Study: Health Effects in Mammals

Toxicological studies have demonstrated that CYN primarily targets the liver and kidneys in mammals. Reports of hepatoenteritis-like illness following exposure to contaminated drinking water highlight the potential health risks associated with CYN . The U.S. Environmental Protection Agency has established health advisories based on observed effects in animal models, emphasizing the need for continuous monitoring of CYN levels in drinking water supplies .

Agricultural Implications

Impact on Crop Safety

Research has also investigated the effects of CYN on agricultural products. A study assessed the susceptibility of spinach and lettuce to CYN-contaminated irrigation water, revealing that these vegetables could accumulate significant levels of the toxin, raising concerns about food safety .

| Vegetable | Accumulation Level (µg/kg) | Health Risk Assessment |

|---|---|---|

| Spinach | Up to 173 | High |

| Lettuce | Variable | Moderate |

Mecanismo De Acción

Cylindrospermopsin exerts its toxic effects primarily by inhibiting protein synthesis and covalently modifying DNA and RNA . The toxin targets the liver and kidney tissues, leading to cellular damage and organ failure . The molecular pathways involved include the activation of stress response pathways and the induction of apoptosis .

Comparación Con Compuestos Similares

Microcystin: Another cyanotoxin produced by freshwater cyanobacteria, known for its hepatotoxic properties.

Nodularin: A hepatotoxic cyanotoxin similar to cylindrospermopsin, produced by Nodularia species.

Uniqueness: this compound is unique due to its dual guanidino and sulfate groups, which contribute to its high water solubility and distinct toxicological profile . Unlike microcystin and nodularin, this compound has a broader range of toxic effects, including cytotoxicity and genotoxicity .

Propiedades

Número CAS |

143545-90-8 |

|---|---|

Fórmula molecular |

C15H21N5O7S |

Peso molecular |

415.4 g/mol |

Nombre IUPAC |

[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H,16,17)(H,24,25,26)(H2,18,19,21,23)/t6-,7+,8-,10-,11+,13-/m1/s1 |

Clave InChI |

LHJPHMKIGRLKDR-VDPNAHCISA-N |

SMILES |

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |

SMILES isomérico |

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=NC[C@H]1N23)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |

SMILES canónico |

CC1C(CC2CC(NC3=NCC1N23)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |

Apariencia |

Assay:≥95%A white powder |

Sinónimos |

[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of toxicity for cylindrospermopsin?

A1: this compound primarily acts as a protein synthesis inhibitor. [, , ] Studies have shown that it inhibits the translation of mRNA into protein, although the precise mechanism remains an active area of investigation. [] This inhibition ultimately leads to cell death, with the liver being the primary target organ. [, ]

Q2: Are there other potential mechanisms of toxicity for this compound?

A2: Yes, while protein synthesis inhibition is considered the primary mechanism, research suggests that this compound might also interfere with pyrimidine nucleotide synthesis. [] Additionally, it may induce oxidative stress and cause DNA damage indirectly through interactions with other cellular components. [, ]

Q3: How does this compound affect cholesterol distribution in mice?

A3: Research shows that subacute exposure to this compound via drinking water in mice can lead to anomalous metabolic responses related to cholesterol metabolism, although the exact mechanisms are not yet fully elucidated. []

Q4: How does the toxicity of this compound compare to that of microcystin-LR?

A4: this compound and microcystin-LR are both potent cyanotoxins, but their acute toxicity levels differ. While the 5-day acute oral LD50 for this compound is approximately 6,000 µg/kg, microcystin-LR (the most toxic congener) exhibits a 5-day acute oral LD50 ranging from 5,000 to 10,000 µg/kg. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H21N5O7S and a molecular weight of 415.43 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound?

A6: this compound is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis spectrophotometry. [, , ] NMR provides detailed structural information, MS confirms the molecular weight and fragmentation patterns, and UV-Vis spectrophotometry helps in detection and quantification based on its characteristic absorbance.

Q7: What is the significance of the uracil moiety in this compound toxicity?

A7: Research suggests that the uracil moiety plays a crucial role in this compound's toxicity. [, ] Studies involving this compound derivatives lacking or with modifications in the uracil ring show a significant reduction or complete loss of toxicity. []

Q8: Which cyanobacterial species are known to produce this compound?

A8: this compound is produced by various cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon ovalisporum, Umezakia natans, and Anabaena lapponica. [, , , , ]

Q9: What environmental factors influence this compound production?

A9: Several factors can influence this compound production, including nutrient availability (particularly nitrogen and phosphorus), water temperature, light intensity, and salinity. [, , ] For instance, sulfate or phosphate starvation has been shown to significantly alter this compound production in Aphanizomenon ovalisporum. []

Q10: What are the potential routes of human exposure to this compound?

A11: Humans can be exposed to this compound through consumption of contaminated drinking water, recreational activities in affected water bodies, and ingestion of contaminated food, particularly fish and shellfish that have accumulated the toxin. [, , ]

Q11: What are the common methods used to detect and quantify this compound in water samples?

A12: Common methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, diode array detection (DAD), or mass spectrometry (MS), as well as enzyme-linked immunosorbent assay (ELISA). [, , , , , ]

Q12: How can quantitative PCR (qPCR) be used to monitor this compound-producing cyanobacteria?

A14: qPCR can detect and quantify specific genes associated with this compound production in cyanobacteria. [] For instance, targeting genes encoding polyketide synthases (PKS) involved in this compound biosynthesis allows for the identification and quantification of potentially toxic populations. [] This approach provides a rapid and sensitive tool for monitoring the potential for toxin production in water sources.

Q13: What are the challenges associated with removing this compound during drinking water treatment?

A16: this compound's stability poses a challenge for conventional water treatment processes. [, ] While chlorine disinfection is ineffective in removing it, advanced oxidation processes like ozonation and UV irradiation, especially when combined with titanium dioxide as a photocatalyst, show promise in degrading the toxin. [, , ]

Q14: Can you elaborate on the use of titanium dioxide in enhancing the degradation of this compound?

A17: Titanium dioxide acts as a photocatalyst, enhancing the degradation of this compound when exposed to UV irradiation. [] The addition of titanium dioxide (0.1 g L-1) to water samples significantly accelerates the degradation process, reducing the half-life of this compound under UV irradiation. []

Q15: What are the current research gaps and future directions in this compound research?

A15: Key research areas include:

- Elucidating the complete biosynthetic pathway of this compound and its regulation. [, , , ]

- Developing more sensitive, specific, and rapid detection methods for this compound and its analogs. [, ]

- Understanding the long-term health effects of chronic, low-dose exposure to this compound in humans. [, ]

- Investigating the potential for bioremediation and the development of effective strategies for mitigating this compound contamination in water bodies. [, ]

- Exploring the ecological role of this compound and its impact on aquatic organisms beyond acute toxicity. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.